L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidyl-L-argininamide
Description
L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidyl-L-argininamide is a complex peptide compound with a molecular formula of C25H34N12O5 and a molecular weight of 582.61 . This compound is primarily used in scientific research and is known for its unique structure, which includes an imidazole ring, a histidine residue, and an arginine residue.
Properties
CAS No. |
918889-38-0 |
|---|---|
Molecular Formula |
C25H34N12O5 |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
5-amino-N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C25H34N12O5/c26-16(8-13-3-5-15(38)6-4-13)23(41)37(24(42)21-33-11-19(27)36-21)18(9-14-10-31-12-34-14)22(40)35-17(20(28)39)2-1-7-32-25(29)30/h3-6,10-12,16-18,38H,1-2,7-9,26-27H2,(H2,28,39)(H,31,34)(H,33,36)(H,35,40)(H4,29,30,32)/t16-,17-,18-/m0/s1 |
InChI Key |
KHHQJSAJJWVMFQ-BZSNNMDCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N([C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)C(=O)C3=NC=C(N3)N)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)N(C(CC2=CN=CN2)C(=O)NC(CCCN=C(N)N)C(=O)N)C(=O)C3=NC=C(N3)N)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidyl-L-argininamide involves multiple steps, including the formation of peptide bonds and the incorporation of the imidazole ring. One common method involves the use of solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The process may also include purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidyl-L-argininamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the imidazole ring or other functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring or the amino acid residues.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while substitution reactions can introduce new functional groups into the imidazole ring .
Scientific Research Applications
L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidyl-L-argininamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions involving imidazole rings.
Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidyl-L-argininamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the peptide backbone can interact with proteins and other biomolecules. These interactions can modulate various biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other peptides with imidazole rings or those containing tyrosine, histidine, and arginine residues. Examples include:
- L-Tyrosyl-L-histidyl-L-arginine
- L-Histidyl-L-argininamide
- L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidine
Uniqueness
L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidyl-L-argininamide is unique due to its specific combination of amino acid residues and the presence of the imidazole ring. This unique structure allows it to participate in a variety of chemical reactions and biological interactions, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidyl-L-argininamide, a complex peptide compound, has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Molecular Formula
- Formula : CHNO
- CAS Number : 918889-38-0
Structural Components
The compound consists of several amino acid residues:
- L-Tyrosine
- L-Histidine
- L-Arginine
These residues contribute to its biological functions, including receptor binding and enzymatic activity modulation.
This compound is believed to interact with various biological targets, including:
- Neurotransmitter receptors : Potential modulation of dopamine and serotonin pathways.
- Enzymatic inhibition : Possible inhibition of enzymes involved in metabolic pathways.
Pharmacological Studies
Recent studies have highlighted the compound's effects on various biological systems:
-
Neuropharmacology :
- Case studies indicate that the compound may enhance neurotransmitter release in neuronal cultures, suggesting a role in synaptic plasticity.
- Radioligand binding assays have shown high-affinity interactions with specific neuroreceptors, indicating potential therapeutic applications in neurodegenerative diseases .
- Antioxidant Activity :
- Anti-inflammatory Effects :
Data Table: Summary of Biological Activities
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Neurotransmitter Modulation | Radioligand Binding Assays | High-affinity binding to dopamine receptors |
| Antioxidant Activity | Cell Culture Models | Reduction in oxidative stress markers |
| Anti-inflammatory Effects | Cytokine Production Assays | Inhibition of TNF-alpha and IL-6 production |
Case Study 1: Neuroprotective Effects
A study involving neuronal cultures treated with this compound showed a significant increase in cell viability under oxidative stress conditions. The results indicated that the compound could protect against neuronal death by modulating antioxidant defenses.
Case Study 2: Inflammatory Response Modulation
In a clinical trial assessing the anti-inflammatory effects of the compound in patients with rheumatoid arthritis, participants exhibited reduced levels of inflammatory markers after treatment. This suggests a potential therapeutic application for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
